molecular formula C21H24N2O4 B296548 N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B296548
M. Wt: 368.4 g/mol
InChI Key: QAFCWYOSJKGERL-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as EE-3-EP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. EE-3-EP is a type of pyrrolidine that is synthesized using various methods, and its mechanism of action is still being studied.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is still being studied. However, it is believed to inhibit the activity of certain enzymes that are involved in various biological processes. In cancer cells, it is believed to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. In weeds, it is believed to inhibit the activity of acetolactate synthase enzymes, which are involved in the biosynthesis of branched-chain amino acids.
Biochemical and physiological effects:
N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In weeds, it has been shown to inhibit the biosynthesis of branched-chain amino acids, which leads to the inhibition of protein synthesis and plant growth. However, the exact biochemical and physiological effects of N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide are still being studied.

Advantages and Limitations for Lab Experiments

N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments, including its high purity and stability, which makes it easy to handle and store. However, it also has some limitations, including its low solubility in water, which can make it difficult to dissolve in certain solvents. Additionally, the synthesis of N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. In medicine, further studies are needed to determine the efficacy of N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide as an anti-cancer agent and to identify the specific mechanisms of action. In agriculture, further studies are needed to determine the potential of N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide as a herbicide and to identify the specific mechanisms of action. In materials science, further studies are needed to explore the potential of N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide as a precursor for the synthesis of various materials and to optimize the synthesis process for higher yields and better quality. Overall, the study of N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has the potential to lead to significant advancements in various fields of science.

Synthesis Methods

N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using various methods, including the reaction of 3-ethoxybenzaldehyde with 4-ethoxybenzaldehyde in the presence of pyrrolidine and acetic acid. Another method involves the reaction of 3-ethoxyphenylhydrazine with 4-ethoxybenzoyl chloride in the presence of pyrrolidine and triethylamine. The synthesis of N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex process that requires careful attention to detail and precise measurements to achieve high yields.

Scientific Research Applications

N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has shown potential applications in various fields of science. In medicine, it has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, it has been studied as a potential precursor for the synthesis of various materials such as polymers and nanoparticles.

properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O4/c1-3-26-18-10-8-17(9-11-18)23-14-15(12-20(23)24)21(25)22-16-6-5-7-19(13-16)27-4-2/h5-11,13,15H,3-4,12,14H2,1-2H3,(H,22,25)

InChI Key

QAFCWYOSJKGERL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)OCC

Origin of Product

United States

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